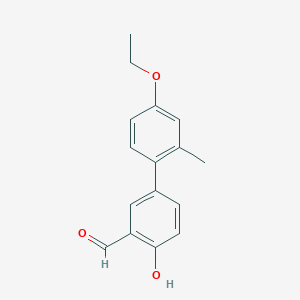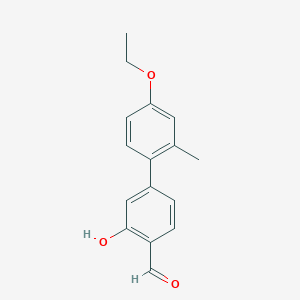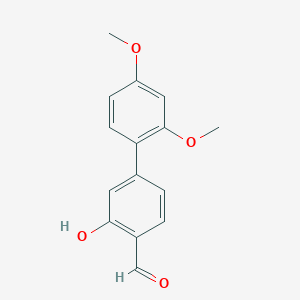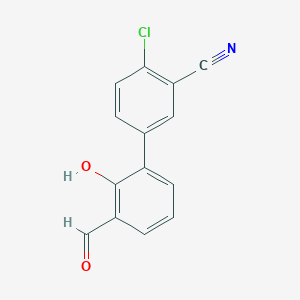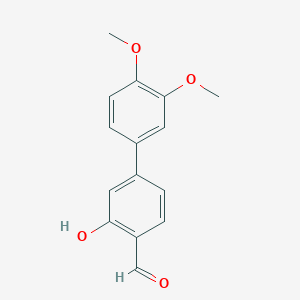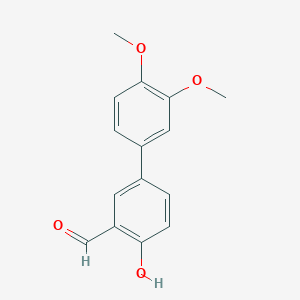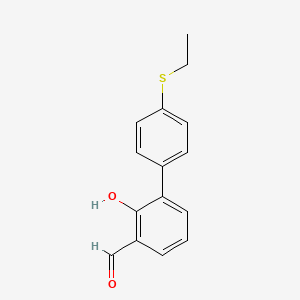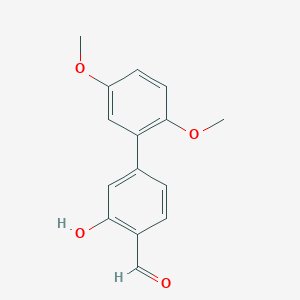
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (also known as 5-DFPF-2-OH) is a synthetic phenolic compound with a wide range of applications in the field of biochemical and physiological research. It is a derivative of 2,5-dimethoxyphenol, a naturally occurring phenolic compound found in a variety of plants. 5-DFPF-2-OH is a useful reagent in the synthesis of various compounds and has been used in a number of scientific studies due to its ability to interact with proteins and other biomolecules. In
科学研究应用
5-DFPF-2-OH has been used in a variety of scientific research applications due to its ability to interact with proteins and other biomolecules. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other bioactive molecules. It has also been used in the study of protein-protein interactions, enzyme kinetics, and signal transduction pathways. In addition, 5-DFPF-2-OH has been used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs.
作用机制
The mechanism of action of 5-DFPF-2-OH is not well understood. However, it is believed that the compound binds to proteins and other biomolecules and modulates their activity. This could explain its ability to interact with various proteins and enzymes and to affect their activity. In addition, 5-DFPF-2-OH has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFPF-2-OH are not well understood. However, it has been shown to interact with proteins and other biomolecules and to affect their activity. Furthermore, it has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways. In addition, 5-DFPF-2-OH has been shown to have an anti-inflammatory effect in animal models, indicating that it may have potential therapeutic applications.
实验室实验的优点和局限性
The main advantage of using 5-DFPF-2-OH in laboratory experiments is its ability to interact with proteins and other biomolecules and to affect their activity. This makes it a useful reagent for studying the effects of drugs on cells and for investigating the mechanisms of action of various drugs. However, the compound is also relatively unstable and may degrade over time, which can limit its utility in some experiments. In addition, 5-DFPF-2-OH is a synthetic compound and may not be as biologically active as naturally occurring compounds.
未来方向
There are a number of potential future directions for the use of 5-DFPF-2-OH in research. One potential application is the development of new drugs or drug candidates that target specific proteins or enzymes. In addition, 5-DFPF-2-OH could be used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs. Furthermore, the compound could be used to develop new methods for studying protein-protein interactions, enzyme kinetics, and signal transduction pathways. Finally, 5-DFPF-2-OH could be used to study the effects of environmental toxins on cells and to develop strategies for protecting cells from toxic compounds.
合成方法
5-DFPF-2-OH can be synthesized from 2,5-dimethoxyphenol by a two-step process involving a Friedel-Crafts acylation and a subsequent reduction with sodium borohydride. First, the phenol is reacted with acetic anhydride in the presence of a Lewis acid catalyst (such as aluminum chloride) to produce 2,5-dimethoxy-5-acetophenone. This intermediate is then reduced with sodium borohydride to yield 5-DFPF-2-OH.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-6-15(19-2)13(8-12)10-3-4-11(9-16)14(17)7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXMDMPDXGDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685240 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1261976-69-5 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)
